molecular formula C12H12N4O B14494901 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide CAS No. 64164-91-6

2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide

Katalognummer: B14494901
CAS-Nummer: 64164-91-6
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: ZOEACYRAVUGVIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide typically involves the reaction of phenylhydrazine with pyridine-2-carboxylic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Phenyl-N-(pyridin-2-yl)hydrazine-1-carboxamide is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

64164-91-6

Molekularformel

C12H12N4O

Molekulargewicht

228.25 g/mol

IUPAC-Name

1-anilino-3-pyridin-2-ylurea

InChI

InChI=1S/C12H12N4O/c17-12(14-11-8-4-5-9-13-11)16-15-10-6-2-1-3-7-10/h1-9,15H,(H2,13,14,16,17)

InChI-Schlüssel

ZOEACYRAVUGVIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NNC(=O)NC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.